2-(Furfurylthio)ethylamine

Descripción general

Descripción

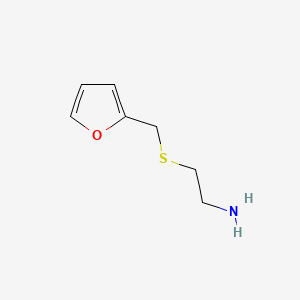

2-(Furfurylthio)ethylamine is an organic compound with the molecular formula C7H11NOS. It is a colorless to light yellow or light orange clear liquid at room temperature. This compound is known for its unique structure, which includes a furfuryl group attached to an ethylamine via a sulfur atom. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Furfurylthio)ethylamine can be synthesized through a multi-step reaction process. One common method involves the reaction of furfuryl mercaptan with 2-chloroethylamine hydrochloride. The reaction typically proceeds in the presence of a base such as potassium carbonate in N,N-dimethylformamide at room temperature for 24 hours. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Furfurylthio)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or sulfur sites, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: Substituted furfurylthioethylamine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Furfurylthio)ethylamine serves as an important intermediate in organic synthesis. Its versatility allows for the development of various chemical compounds through reactions such as:

- Nucleophilic Substitution : The thiol group can participate in nucleophilic substitution reactions, enabling the formation of more complex molecules.

- Condensation Reactions : It can undergo condensation reactions to yield various derivatives, which are valuable in creating pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides | Thioether derivatives |

| Condensation | Combines with aldehydes or ketones | Amine derivatives |

| Oxidation | Oxidized to sulfoxides or sulfones | Sulfur-containing compounds |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly due to its biological activities. Some notable applications include:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research suggests that this compound may have anticancer effects, warranting further investigation into its mechanisms and efficacy.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations, indicating its potential as an antimicrobial agent .

Flavoring Agent

As a sulfur-containing compound, this compound has been explored for its applications in the food industry, particularly as a flavoring agent. The compound contributes to the aroma profile of certain foods and beverages, enhancing sensory experiences.

Agricultural Applications

The unique properties of this compound make it suitable for use in agrochemicals. It can be utilized in the formulation of:

- Pesticides : Its biological activity can be harnessed to develop safer and more effective pest control agents.

- Fertilizers : The compound may enhance nutrient uptake in plants when used in fertilizer formulations.

Research and Development

Ongoing research is focused on exploring the full potential of this compound in various fields. Current studies aim to understand its mechanisms of action, optimize synthesis routes, and evaluate its safety profiles for potential commercialization.

Mecanismo De Acción

The mechanism of action of 2-(Furfurylthio)ethylamine involves its interaction with various molecular targets. The furfuryl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. The sulfur atom can undergo redox reactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

2-(Furfurylthio)ethylamine can be compared with other similar compounds such as:

2-(Furfurylthio)ethanol: Similar structure but with a hydroxyl group instead of an amine group.

2-(Furfurylthio)acetic acid: Contains a carboxylic acid group instead of an amine group.

2-(Furfurylthio)propylamine: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

The presence of both a furfuryl group and an ethylamine group linked via a sulfur atom makes this compound unique. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications.

Actividad Biológica

2-(Furfurylthio)ethylamine, a sulfur-containing compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in various applications.

This compound is characterized by a furfuryl group attached to a thioethylamine moiety. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, which are being explored in various scientific studies.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrated that this compound can inhibit bacterial growth at relatively low concentrations, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Salmonella enterica | 32 |

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that the compound could effectively inhibit fungal growth, further supporting its potential therapeutic applications.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 128 |

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses have been proposed:

- Disruption of Membrane Integrity : The compound may disrupt bacterial and fungal cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It is suggested that this compound might inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of various thioether compounds, including this compound. Results demonstrated a significant reduction in bacterial load in treated samples compared to controls, indicating its potential for use in infection control.

- Synergistic Effects with Antibiotics : Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The findings revealed enhanced antibacterial activity against resistant strains, suggesting that this compound could serve as an adjunct therapy in treating infections.

- Toxicological Assessment : Toxicological studies have shown that while this compound exhibits promising biological activity, careful evaluation of its safety profile is essential. Preliminary results indicate low toxicity levels in mammalian cell lines, but further studies are needed to confirm these findings in vivo.

Propiedades

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPDYEHKAMKDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189941 | |

| Record name | 2-(Furfurylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36415-21-1 | |

| Record name | 2-[(2-Furanylmethyl)thio]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36415-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furfurylthio)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036415211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Furfurylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furfurylthio)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.